Benzyl 3-amino-2,2-dimethylpropanoate
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Overview
Description
Benzyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group, making it a versatile compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: The synthesis of Benzyl 3-amino-2,2-dimethylpropanoate typically begins with the esterification of 3-amino-2,2-dimethylpropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Protection and Ammonolysis: Another method involves the protection of hydroxymethyl trimethylacetic acid followed by ammonolysis to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 3-amino-2,2-dimethylpropanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-amino-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, in the context of HDAC inhibition, it binds to the active site of histone deacetylases, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2,2-dimethylpropanoate: Similar in structure but with a methyl group instead of a benzyl group.
3-amino-2,2-dimethylpropanoic acid: The parent acid form of the compound.
Benzyl 3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group instead of an amino group.
Uniqueness
Benzyl 3-amino-2,2-dimethylpropanoate is unique due to its combination of an amino group and a benzyl ester, which provides distinct reactivity and potential for diverse chemical transformations. Its structure allows it to participate in a variety of reactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
benzyl 3-amino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
InChI Key |
GXXVNIJKWQCHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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